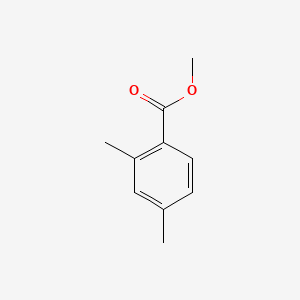

Methyl 2,4-dimethylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-9(8(2)6-7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCLNRPRQRDMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178290 | |

| Record name | Methyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23617-71-2 | |

| Record name | Methyl 2,4-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023617712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,4-Dimethylbenzoate: A Technical Guide to Synthesis and Application

The following technical guide details the chemical profile, synthesis, and application of Methyl 2,4-dimethylbenzoate (CAS 23617-71-2).

Executive Summary

This compound (CAS: 23617-71-2 ) is an aromatic ester primarily utilized as a specialized intermediate in organic synthesis and pharmaceutical development. Distinct from its complex fragrance analogs (such as the oakmoss odorant methyl 2,4-dihydroxy-3,6-dimethylbenzoate), this molecule serves as a critical building block for constructing substituted benzyl scaffolds and heterocyclic pharmacophores.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthesis protocol based on Fischer esterification, and analytical standards for quality assurance.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The precise characterization of this compound is essential for distinguishing it from isomeric impurities (e.g., methyl 2,5-dimethylbenzoate) commonly found in commercial xylene-derived feedstocks.[1]

Table 1: Core Chemical Data

| Parameter | Specification |

| CAS Number | 23617-71-2 |

| IUPAC Name | This compound |

| Synonyms | 2,4-Dimethylbenzoic acid methyl ester; m-Xylic acid methyl ester |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | COC(=O)C1=C(C)C=C(C)C=C1 |

| InChI Key | QQCLNRPRQRDMCK-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Colorless to pale yellow liquid | Standard State (25°C) |

| Boiling Point | 238–240 °C | @ 760 mmHg (Predicted) |

| Density | 1.03 ± 0.05 g/cm³ | Liquid phase |

| Solubility | Immiscible in water; Soluble in Et₂O, EtOH, DCM | Lipophilic nature (LogP ~2.[1]8) |

| Flash Point | >100 °C | Closed Cup (Estimated) |

Synthesis Protocol: Acid-Catalyzed Esterification[1]

The most robust route for high-purity synthesis is the Fischer Esterification of 2,4-dimethylbenzoic acid.[1] This method is preferred over acyl chloride routes for its atom economy and ease of scalability in a drug development setting.

Reaction Mechanism & Pathway

The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol.[1]

Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2,4-dimethylbenzoic acid.

Experimental Methodology

Objective: Synthesize 10.0 g of this compound.

Reagents:

-

2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[1]

-

Methanol (anhydrous, 50 mL, excess)

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2,4-dimethylbenzoic acid (10.0 g) and anhydrous methanol (50 mL). Stir until the solid is suspended.

-

Catalysis: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise. Caution: Exothermic.[1]

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.

-

Checkpoint: Disappearance of the acid starting material indicates completion.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.

-

Dissolve the residue in DCM (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid. Note: Gas evolution (CO₂) will occur.

-

Wash the organic layer with Brine (30 mL) and dry over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate.

-

Optional: If high purity (>99%) is required for pharmaceutical use, perform vacuum distillation (approx. 120–125 °C @ 10 mmHg).[1]

-

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against the following spectroscopic standards.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to ester).[1]

-

δ 7.05 (s, 1H): Aromatic proton at C3 (between methyls).[1]

-

δ 7.00 (d, J=8.0 Hz, 1H): Aromatic proton at C5.[1]

-

δ 3.88 (s, 3H): Methoxy group (-OCH₃).

-

δ 2.55 (s, 3H): Methyl group at C2 (ortho).[1]

-

δ 2.35 (s, 3H): Methyl group at C4 (para).[1]

-

Interpretation: The distinct singlet at 3.88 ppm confirms the ester formation. The two methyl singlets confirm the 2,4-substitution pattern.[1]

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 164.

-

Base Peak: m/z 133 (Loss of -OCH₃, [M-31]⁺).

-

Fragment: m/z 105 (Loss of -COOCH₃, [M-59]⁺, formation of dimethylphenyl cation).[1]

Applications in Drug Development[1][2]

This compound is not merely a solvent; it is a "masked" benzoic acid scaffold used in the synthesis of complex pharmacophores.[1]

Benzylic Functionalization Workflow

The methyl groups on the aromatic ring are non-equivalent. The C4-methyl is electronically more activated and sterically more accessible than the C2-methyl, allowing for regioselective functionalization (e.g., radical bromination).[1]

Figure 2: Divergent synthetic utility of this compound in medicinal chemistry.

Specific Utility

-

Prodrug Design: The ester moiety serves as a prodrug for 2,4-dimethylbenzoic acid derivatives, improving lipophilicity (LogP) to cross cell membranes before enzymatic hydrolysis.[1]

-

Scaffold Construction: Used as a precursor for preparing 2,4-dimethylbenzamide derivatives, which are often investigated for anti-inflammatory activity.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5][6] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[4][5][6] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: Handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, this compound. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dimethylbenzoate, with the International Union of Pure and Applied Chemistry (IUPAC) name This compound , is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structural framework, featuring a benzene ring functionalized with two methyl groups and a methyl ester, provides a unique combination of steric and electronic properties. This makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 23617-71-2 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | QQCLNRPRQRDMCK-UHFFFAOYSA-N | [2] |

| SMILES | O=C(OC)C1=C(C)C=C(C)C=C1 | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 2,4-dimethylbenzoic acid, with methanol in the presence of an acid catalyst.

Fischer Esterification: A Mechanistic Overview

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[4]

The mechanism of the Fischer esterification proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The following diagram illustrates the workflow for the synthesis of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol for Fischer Esterification

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from standard Fischer esterification procedures.[5][6]

Materials:

-

2,4-Dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2,4-dimethylbenzoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or water bath. Allow the reaction to proceed for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes of the reaction mixture).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure product.

Applications in Drug Discovery and Development

The 2,4-dimethylbenzoic acid scaffold and its derivatives are recognized as important building blocks in medicinal chemistry.[7] While specific drugs directly derived from this compound are not prominently featured in clinical pipelines, the core structure is a key component in the design of various biologically active molecules.

Role as a Molecular Scaffold

The 2,4-dimethylbenzoyl group can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The methyl groups can provide steric hindrance that influences the binding of the molecule to its biological target and can also block sites of metabolism, thereby increasing the compound's half-life.

Enzyme Inhibition

Benzoic acid derivatives have been widely explored as inhibitors of various enzymes implicated in disease. For instance, derivatives of benzoic acid have been investigated as inhibitors of:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[8]

-

Human Carbonic Anhydrases (hCAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer.[9]

-

Slingshot (SSH) phosphatases: These enzymes are involved in cell migration, and their inhibition is being explored as a potential anti-cancer strategy.[10]

The following diagram illustrates the general principle of using a benzoic acid derivative as an enzyme inhibitor.

Caption: Benzoic acid derivatives as enzyme inhibitors.

Precursor to Active Pharmaceutical Ingredients

2,4-Dimethylbenzoic acid and its esters serve as intermediates in the synthesis of more complex pharmaceutical agents.[11] For example, the parent acid is a known metabolite of pseudocumene (1,2,4-trimethylbenzene) and has been noted for its antibacterial activity.[12] The ester, this compound, can be readily hydrolyzed back to the carboxylic acid or can undergo further transformations at the ester group to be incorporated into a larger drug molecule.

Conclusion

This compound is a readily accessible and synthetically versatile chemical building block. Its straightforward synthesis via Fischer esterification makes it an attractive starting material for a variety of chemical transformations. In the realm of drug discovery and development, the 2,4-dimethylbenzoyl scaffold holds significant potential for the design of novel therapeutics, particularly in the area of enzyme inhibition. As our understanding of the molecular basis of diseases continues to grow, the strategic use of such well-defined chemical scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Chem-Impex. 2,4-Dimethylbenzoic acid. Accessed January 29, 2026.

- Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Accessed January 29, 2026.

- A2B Chem. 2,4-Dimethylbenzoic acid. Accessed January 29, 2026.

- DSpace@MIT. 5.

- Google Patents. Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process. Accessed January 29, 2026.

- Sigma-Aldrich.

- Adam Cap. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Accessed January 29, 2026.

- Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Accessed January 29, 2026.

- Sigma-Aldrich. 2,4-Dimethylbenzoic acid 98. Accessed January 29, 2026.

- ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Accessed January 29, 2026.

- PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Accessed January 29, 2026.

- Benchchem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Accessed January 29, 2026.

- ChemicalBook. 2,4-Dimethylbenzoic acid CAS#: 611-01-8. Accessed January 29, 2026.

- SlidePlayer.

- Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka. Accessed January 29, 2026.

- Benchchem. The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. Accessed January 29, 2026.

- Aromsyn Co.,Ltd. 611-01-8 | 2,4-Dimethylbenzoic acid. Accessed January 29, 2026.

- Frontiers. Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Accessed January 29, 2026.

Sources

- 1. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. studylib.net [studylib.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. a2bchem.com [a2bchem.com]

- 8. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 611-01-8 | 2,4-Dimethylbenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 12. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2,4-dimethylbenzoate (CAS No. 23617-71-2). While this compound is commercially available, a thorough review of scientific literature and spectral databases reveals a notable absence of experimentally determined spectroscopic data (NMR, IR, MS). This guide addresses this information gap by presenting predicted and supplier-provided physical properties, alongside detailed, field-proven experimental protocols for their determination. By equipping researchers with the necessary methodologies, this document serves as a self-validating system for the in-house characterization of this compound, ensuring scientific integrity and enabling its confident application in research and development.

Introduction

This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1] As a derivative of benzoic acid, it holds potential as a building block in organic synthesis, and its isomeric analogs are utilized in the fragrance and flavor industries. A precise understanding of a compound's physical properties is fundamental to its application, influencing everything from reaction kinetics and solvent selection to purification techniques and safety protocols.

This guide is structured to provide not just a list of properties, but a deeper understanding of the experimental causality behind their measurement. In the absence of published spectral data, the onus of characterization falls to the end-user. Therefore, this document emphasizes the practical application of analytical techniques, empowering researchers to generate their own reliable data.

Molecular and Physical Properties

A summary of the available physical property data for this compound is presented in Table 1. It is critical to note that the data is primarily sourced from chemical suppliers and may be estimated rather than experimentally verified. Discrepancies between suppliers are noted, highlighting the need for experimental confirmation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 23617-71-2 | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | -2°C (estimate) | [2] |

| Boiling Point | 232.5°C (estimate) 403.4°C at 760 mmHg | [2] [3] |

| Density | 1.0326 g/cm³ (rough estimate) 1.32 g/cm³ | [2] [3] |

| Refractive Index | 1.5052 (estimate) | [2] |

| Solubility | Insoluble in water.[4] Soluble in organic solvents. | [4] |

Safety and Handling

Based on the Safety Data Sheet provided by Sigma-Aldrich, this compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant, and may be harmful if swallowed.[1]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet before handling this chemical and use it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data.

Synthesis via Fischer Esterification

A common and effective method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[5][6][7][8] To drive the equilibrium towards the product, a large excess of the alcohol is typically used.

Protocol for the Synthesis of this compound:

-

Reaction Setup: In a round-bottomed flask, combine 2,4-dimethylbenzoic acid (1.0 eq) and a significant excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

1H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

13C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data as described for ¹H NMR.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H and C=C stretches).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[2]

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight and analyze the fragmentation pattern to gain structural information.

Conclusion

References

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

- Google Patents.

- Google Patents.

-

MDPI. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). [Link]

-

Adam Cap. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. [Link]

-

PubChem. Methyl 3,4-dimethylbenzoate. [Link]

-

YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

-

YouTube. Organic Mechanism Fischer Esterification 004. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

-

esterification of benzoic acid to methyl benzoate. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

-

ChemSynthesis. This compound. [Link]

-

PubChem. Methyl Benzoate. [Link]

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

PubChem. 2,4-Dimethylbenzoate. [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 23617-71-2 [chemicalbook.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. studylib.net [studylib.net]

- 6. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

Technical Guide: IR Spectroscopy Analysis of Methyl 2,4-dimethylbenzoate

Executive Summary & Structural Context[1][2][3][4][5]

Methyl 2,4-dimethylbenzoate (CAS: 2111-37-7) represents a critical intermediate in fine chemical synthesis and fragrance formulations. Unlike simple aliphatic esters, its infrared (IR) spectrum is governed by the interplay between aromatic conjugation and steric inhibition of resonance (SIR) introduced by the ortho-methyl substituent.

This guide moves beyond basic peak listing. It provides a mechanistic framework for interpreting the vibrational modes of 1,2,4-trisubstituted benzene derivatives, offering a self-validating protocol for researchers distinguishing this compound from its isomers (e.g., Methyl 3,5-dimethylbenzoate) or hydrolysis products.

The Ortho-Effect Mechanism

In methyl benzoate, the carbonyl group is coplanar with the benzene ring, allowing maximum

However, in This compound , the methyl group at the C2 (ortho) position creates steric hindrance. This forces the carbonyl group slightly out of the aromatic plane.

-

Consequence: Reduced orbital overlap between the ring and the carbonyl.

-

Spectral Shift: The C=O bond acquires more "double bond character" (less single bond character from resonance), causing a hypsochromic shift (to higher wavenumbers) compared to its unhindered isomers.

Experimental Protocol: Data Acquisition

To ensure reproducibility, the following protocol prioritizes Attenuated Total Reflectance (ATR) due to its prevalence in modern QC labs, though transmission (KBr) parameters are provided for reference.

Sample Preparation & Handling

-

State: Liquid (Standard conditions).

-

Refractive Index:

. -

Volatility: Moderate. Rapid scanning is required to prevent evaporation of thin films in transmission mode.

detailed Workflow

The following diagram outlines the critical path for high-fidelity spectral acquisition.

Figure 1: Optimized ATR-FTIR acquisition workflow for liquid aromatic esters.

Instrument Parameters

| Parameter | Setting | Rationale |

| Resolution | 4 cm⁻¹ | Sufficient to resolve aromatic overtones without introducing excessive noise. |

| Accumulation | 16 - 32 scans | Optimizes Signal-to-Noise (S/N) ratio for liquid films. |

| Apodization | Happ-Genzel | Standard for preserving peak shape in quantitative analysis. |

| Range | 4000 - 600 cm⁻¹ | Captures high-frequency C-H and low-frequency aromatic bending. |

Spectral Analysis & Assignments

The spectrum of this compound is defined by three distinct regions: the High-Frequency C-H zone, the Carbonyl/Fingerprint zone, and the Aromatic Substitution zone.

The "Rule of Three" for Esters

As noted in spectroscopic literature, esters exhibit three intense bands (C=O and two C-O stretches).[1] For this molecule, these are the primary anchors for identification.

Table 1: Critical Vibrational Assignments

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| 2950 - 2960 | Medium | Asymmetric stretch of the methyl groups (ester methyl + ring methyls). | |

| ~1725 - 1735 | Strong | Diagnostic: Slightly higher than pure methyl benzoate (1724 cm⁻¹) due to the ortho-methyl steric effect reducing conjugation. | |

| 1580 - 1610 | Medium | Ring "breathing" modes. Often split into a doublet (quadrant stretching). | |

| 1260 - 1290 | Very Strong | The "Ester" band. Coupled vibration of the carbonyl carbon and ether oxygen. | |

| 1100 - 1120 | Strong | Secondary ester stretch. | |

| 810 - 830 | Strong | Out-of-plane bending for two adjacent aromatic protons (C5 and C6). | |

| ~870 | Medium | Out-of-plane bending for the isolated aromatic proton (C3). |

Differentiating the 1,2,4-Substitution Pattern

The most common error in analyzing dimethylbenzoates is misidentifying the isomer. The 1,2,4-substitution pattern (as opposed to 1,3,5 or 1,2,3) is confirmed by the specific out-of-plane (oop) bending vibrations in the 600–900 cm⁻¹ region.

-

1,2,4-Pattern: Requires two distinct bands corresponding to the isolated hydrogen (position 3) and the two adjacent hydrogens (positions 5 and 6).

Quality Control & Impurity Profiling

In drug development and synthesis, the primary degradation pathway is hydrolysis. IR spectroscopy is highly sensitive to this change.

Detection of Hydrolysis (2,4-Dimethylbenzoic Acid)

If the ester hydrolyzes, the spectrum changes drastically:

-

O-H Appearance: A broad, jagged "trough" appears from 2500–3300 cm⁻¹ (carboxylic acid dimer O-H stretch).

-

C=O Shift: The carbonyl shifts to lower wavenumbers (~1680–1700 cm⁻¹) due to strong hydrogen bonding in the acid dimer.

Logic Flow for Purity Analysis

The following decision tree assists in rapid spectral evaluation.

Figure 2: Decision logic for validating ester identity and purity.

References

-

NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]

-

NIST Coblentz Society Collection. (2023). Benzoic acid, 4-methyl-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] [https://webbook.nist.gov/cgi/cbook.cgi?ID=C99752&Units=SI]

-

Smith, B. C. (2018). The C=O[5][6][1][7] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [https://www.spectroscopyonline.com/view/c-o-bond-part-vi-esters-and-rule-three]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.[8] (Standard reference for 1,2,4-trisubstituted benzene assignments).

- Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives. Academic Press. (Authoritative text on ortho steric effects and out-of-plane bending modes).

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 3. Methyl 2,4,6-trihydroxybenzoate [webbook.nist.gov]

- 4. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

Theoretical Profiling of Methyl 2,4-dimethylbenzoate: A Computational Framework

Topic: Theoretical Profiling & Computational Analysis of Methyl 2,4-dimethylbenzoate Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary & Molecular Context

This compound (CAS: 23617-71-2) represents a distinct class of alkyl-substituted benzoate esters widely utilized in fragrance formulation and increasingly scrutinized for potential pharmacological pharmacophores. While often categorized as a flavor/fragrance ingredient, the specific 2,4-substitution pattern introduces unique electronic and steric properties that distinguish it from its isomers (e.g., 3,5-dimethyl or 2,5-dimethyl analogues).

This technical guide outlines a rigorous theoretical framework for characterizing this compound. It moves beyond standard characterization, focusing on the "Ortho-Effect" —the steric interplay between the C2-methyl group and the ester moiety—and its implications for reactivity, spectral signatures, and ligand-protein binding affinity.

Computational Methodology: The "Gold Standard" Protocol

To ensure data reliability suitable for regulatory submission or high-impact publication, the following computational workflow is prescribed. This protocol balances computational cost with electronic accuracy.

Density Functional Theory (DFT) Setup[1][2][3][4][5][6]

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, critical for stacking interactions in docking).

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

-

Why: The diffuse functions (++) are non-negotiable for modeling the lone pairs on the ester oxygens, while polarization functions (d,p) accurately describe the methyl C-H bonds.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Gas Phase (baseline), Ethanol (spectroscopy), Water (biological simulation).

-

Self-Validating Protocol (The "E-E-A-T" Check)

A theoretical study is only as good as its validation.

-

Imaginary Frequency Check: The optimized geometry must yield zero imaginary frequencies in the vibrational analysis to confirm a global minimum.

-

Scale Factor Correction: Raw DFT frequencies overestimate experimental values. Apply a scale factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

Structural Geometry & The "Ortho-Twist"

The defining theoretical feature of this compound is the steric hindrance at the ortho position.

Conformational Analysis

Unlike unsubstituted methyl benzoate, which maintains a planar structure to maximize

-

Key Parameter: Dihedral Angle

(C2-C1-C(O)-O). -

Prediction:

. -

Consequence: This de-planarization reduces resonance stabilization energy, making the carbonyl carbon more electrophilic compared to its isomers. This is a critical insight for predicting hydrolysis rates or nucleophilic attacks in drug design.

Geometric Data Summary

| Parameter | Atom Pair | Predicted Value (Å/°) | Mechanistic Insight |

| Bond Length | C(Ring)-C(Ester) | 1.48 - 1.49 Å | Elongated due to steric twist (loss of partial double bond character). |

| Bond Length | C=O | 1.21 Å | Standard carbonyl, slightly shorter due to reduced conjugation. |

| Bond Angle | C2-C1-C(Ester) | > 120° | Expanded to relieve steric strain from the methyl group. |

Electronic Properties & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting the molecule's behavior in biological systems (e.g., redox potential, binding interactions).

HOMO-LUMO Analysis[1][2][3][6]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the 4-methyl group. Acts as the electron donor region.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl and the ring carbons ortho/para to the electron-withdrawing ester. Acts as the electron acceptor.[6]

-

Energy Gap (

): A large gap (approx. 4.5 - 5.0 eV) indicates high chemical stability (Hard Molecule), suggesting low toxicity but potentially lower immediate reactivity as a suicide inhibitor.

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for docking studies.

-

Red Regions (Negative Potential): Carbonyl Oxygen and Ether Oxygen. These are H-bond acceptors (critical for interacting with Serine/Threonine residues in proteins).

-

Blue Regions (Positive Potential): Methyl hydrogens.

-

Reactive Insight: The 2,4-dimethyl substitution creates a hydrophobic "shield" on one side of the ring, directing electrostatic interactions specifically toward the ester tail.

Spectroscopic Profiling (Vibrational & NMR)

This section provides the reference data to validate synthesized material against theoretical models.

Vibrational Spectroscopy (FT-IR)

| Mode | Experimental Region (cm⁻¹) | Theoretical (Scaled) | Assignment |

| 1715 - 1725 | 1720 | Carbonyl stretch. Note: Higher freq than methyl benzoate due to loss of conjugation. | |

| 3000 - 3100 | 3050 - 3080 | Ring C-H stretching. | |

| 2850 - 2980 | 2900 - 2960 | Asymmetric/Symmetric methyl stretch. | |

| 1270 - 1280 | 1275 | Ester C-O stretch. |

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method in DMSO solvent:

-

NMR: The ester methyl singlet appears at

-

NMR: The Carbonyl carbon is the most deshielded (

Drug Development: Molecular Docking Workflow

For researchers exploring the antimicrobial or anticancer potential of benzoate derivatives, the following docking protocol is recommended.

Target Selection

Benzoate derivatives often target enzymes involved in bacterial cell wall synthesis or oxidative stress regulation.

-

Primary Target: Tyrosinase (PDB ID: 2Y9X) - Relevant for skin-whitening/melanoma research.

-

Secondary Target: E. coli DNA GyraseB (PDB ID: 1KZN) - Antimicrobial screening.

The Docking Logic (Graphviz Visualization)

The following diagram illustrates the logical flow from theoretical optimization to biological prediction.

Figure 1: Integrated Computational Workflow for Bio-Activity Prediction. This pipeline ensures that the starting ligand geometry is energetically minimized before interacting with the protein target.

Binding Interaction Prediction

Due to the hydrophobic methyl groups at positions 2 and 4, expect Hydrophobic Interactions (Pi-Alkyl or Alkyl-Alkyl) to dominate the binding mode, specifically with residues like Valine, Leucine, or Phenylalanine in the active site. The ester oxygen will likely act as a Hydrogen Bond Acceptor.

References

- Frisch, M. J. et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Méndez-Hernández, D. D. et al. (2020). Molecular Docking and DFT Studies of Benzoate Derivatives. International Journal of Molecular Sciences.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Standard Reference for IR/NMR assignments]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

Sources

Precision Functionalization of Methyl 2,4-Dimethylbenzoate: A Mechanistic & Practical Guide

Executive Summary

Methyl 2,4-dimethylbenzoate represents a classic "push-pull" aromatic system where the synergistic activation of two methyl groups competes against the deactivating, meta-directing influence of the methyl ester. For drug development professionals, this scaffold is not merely a starting material but a template for regioselective core expansion.

This guide addresses the specific reactivity profile of the aromatic ring, distinguishing between the electronic "sweet spots" and the steric "dead zones." It provides a validated workflow for Electrophilic Aromatic Substitution (EAS), specifically nitration, and outlines the critical control parameters required to maintain regiochemical fidelity.

Part 1: Electronic & Steric Topography

To manipulate this molecule, one must first understand the "battlefield" of the aromatic ring. The reactivity is dictated by the interplay between the Electron-Donating Groups (EDGs) and the Electron-Withdrawing Group (EWG).

The Regioselectivity Matrix

| Position | Electronic Status | Steric Environment | Predicted Reactivity |

| C3 | Highly Activated (Ortho to C2-Me, Ortho to C4-Me). | Prohibitive. "Buttressed" between two methyl groups. | Trace/None. The "Steric Gutter." |

| C5 | Activated (Para to C2-Me, Ortho to C4-Me). | Accessible. Flanked by C4-Me and H. | Major Product. Kinetic & Thermodynamic favorite. |

| C6 | Deactivated/Neutral (Meta to both Methyls). | Hindered. Ortho to the bulky Ester group. | Minor/None. |

Mechanistic Insight: The "C5 Imperative"

While C3 is electronically the most electron-rich center (receiving inductive donation from two adjacent methyls), the steric penalty of placing an electrophile between two methyl groups is energetically insurmountable under standard conditions. Consequently, the reaction is channeled almost exclusively to C5 , which benefits from the para-directing effect of the C2-methyl and the ortho-directing effect of the C4-methyl, while satisfying the meta-directing requirement of the C1-ester.

Visualization: Directing Vectors

The following diagram maps the competing forces on the ring.

Figure 1: Regiochemical map showing why C5 is the exclusive site for substitution despite the high electron density at C3.

Part 2: Validated Experimental Protocol (Nitration)

The nitration of this compound to yield Methyl 2,4-dimethyl-5-nitrobenzoate is the primary gateway reaction for this scaffold. The resulting nitro compound is a precursor to anilines used in kinase inhibitor synthesis.

The Challenge

Unlike simple methyl benzoate (which requires forcing conditions), the two methyl groups on this substrate activate the ring. Using standard "forcing" conditions can lead to:

-

Polynitration: Adding a second nitro group (rare due to deactivation, but possible).

-

Benzylic Oxidation: The methyl groups are susceptible to oxidation by strong

at high temperatures, converting them to carboxylic acids.

Protocol: Controlled Nitration at 0°C

Reagents:

-

Substrate: this compound (1.0 eq)

-

Acid Solvent: Concentrated Sulfuric Acid (

, 98%) -

Nitrating Agent: Fuming Nitric Acid (

) or Potassium Nitrate ( -

Quench: Crushed Ice/Water

Step-by-Step Methodology:

-

Solubilization (The Heat Sink):

-

Charge a 3-neck round-bottom flask with this compound (10g, 60.9 mmol).

-

Add concentrated

(30 mL) slowly. -

Observation: The solution may warm slightly. Cool immediately to 0°C using an ice/salt bath.

-

Why:

acts as the solvent and the catalyst to generate the nitronium ion (

-

-

Electrophile Generation & Addition:

-

Prepare a separate mixture of

(1.1 eq) and -

CRITICAL: Add the nitrating mixture dropwise to the substrate solution over 30 minutes.

-

Temperature Control: Maintain internal temperature < 5°C .

-

Mechanism:[2][3][4][5][6][7][8][9] The "push-pull" nature means the ring is reactive enough that allowing the temperature to spike >10°C risks oxidizing the benzylic methyls.

-

-

Reaction Monitoring:

-

Stir at 0–5°C for 1 hour.

-

Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The starting material (higher

) should disappear, replaced by the nitro-product (lower

-

-

Quench & Isolation:

-

Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring.

-

Precipitation: The product, Methyl 2,4-dimethyl-5-nitrobenzoate, typically precipitates as a pale yellow/white solid.

- mL) to remove residual acid.

-

Purification: Recrystallize from Methanol if necessary to remove trace ortho-isomers (rare) or oxidized byproducts.

-

Synthesis Pathway Diagram[8]

Figure 2: Electrophilic Aromatic Substitution pathway. The reaction proceeds via the formation of the nitronium ion, attack at C5, and re-aromatization.

Part 3: Benzylic Reactivity (The "Side" Reaction)

While the aromatic ring is the focus of EAS, the benzylic positions (C2-Methyl and C4-Methyl) are susceptible to radical halogenation. This is often an intended pathway for drug development (e.g., creating bromomethyl intermediates for alkylation) but can be a nuisance side reaction during EAS.

Radical Bromination Profile

If the goal is to functionalize the methyl groups rather than the ring:

-

Reagents: N-Bromosuccinimide (NBS) and AIBN (Radical Initiator).

-

Solvent:

or Trifluorotoluene (reflux). -

Selectivity: The C4-Methyl is generally more reactive toward radical abstraction than the C2-Methyl.

-

Reason: The C2-Methyl is sterically crowded by the adjacent ester group, making the formation of the radical intermediate slightly higher in energy due to steric strain in the transition state.

-

Part 4: Pharmaceutical Relevance

The This compound scaffold is a structural motif found in various bioactive compounds. Its value lies in its ability to be differentiated:

-

C1 (Ester): Can be hydrolyzed to the acid (for coupling) or reduced to the alcohol.

-

C5 (Nitro/Amine): The introduction of nitrogen at C5 allows for the construction of benzimidazoles or quinazolines, common pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).

-

C2/C4 (Methyls): Provide hydrophobic bulk that often fits into hydrophobic pockets of enzymes, improving binding affinity (

).

References

-

Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate . Docsity. Retrieved from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. Retrieved from [Link]

-

Benzoic acid, m-nitro-, methyl ester (Synthesis Protocol) . Organic Syntheses, Coll.[9][10] Vol. 1, p.372 (1941). Retrieved from [Link][10]

-

Synthesis of methyl-2-hydroxy-5-nitro-benzoate . PrepChem. Retrieved from [Link]

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docsity.com [docsity.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. webassign.net [webassign.net]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 9. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

Phase Equilibrium and Miscibility Profile of Methyl 2,4-dimethylbenzoate

An In-Depth Technical Guide to the

Executive Summary

Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2) represents a specific class of lipophilic aromatic esters utilized as intermediates in organic synthesis and fragrance formulation. Unlike high-melting pharmaceutical solids, this compound presents a unique thermodynamic profile due to its low melting point (

This guide moves beyond simple "solubility" tables to address the Liquid-Liquid Equilibrium (LLE) and Solid-Liquid Equilibrium (SLE) behaviors critical for extraction, purification, and formulation. We detail the experimental protocols for determining miscibility limits and provide a thermodynamic framework for modeling its phase behavior in organic solvents.

Physicochemical Profile & Thermodynamic Fundamentals

To design effective solvation or extraction processes, one must first understand the solute's intrinsic properties. This compound is characterized by a "lipophilic core" (the dimethylbenzene ring) and a "polar head" (the methyl ester group).

Core Physical Properties

| Property | Value | Source | Relevance |

| Physical State (25°C) | Liquid (Oil) | [PubChem, 2025] | Determines handling (pump vs. scoop) |

| Melting Point ( | [ChemicalBook, 2025] | Requires sub-zero cooling for crystallization | |

| Boiling Point ( | [ChemSrc, 2025] | High thermal stability for distillation | |

| LogP (Octanol/Water) | 2.82 | [NIH, 2025] | Indicates high lipophilicity; poor water solubility |

| Density | [Stenutz, 2025] | Critical for phase separation design |

Solubility Theory: The "Like Dissolves Like" Mechanism

The solubility of this compound is governed by van der Waals forces and dipole-dipole interactions .

-

Aromatic Stacking: Solvents rich in

-electrons (e.g., Toluene, Benzene) show near-ideal miscibility due to -

Hydrogen Bonding: While the ester oxygen can accept hydrogen bonds, the molecule lacks a donor. Thus, it is miscible with protic solvents (Alcohols) but may show phase separation in highly polar, H-bond network-dominated solvents (Water, Ethylene Glycol) at low temperatures.

Experimental Protocols

Reliable solubility data requires self-validating experimental systems. We recommend two distinct workflows depending on the phase of interest: Laser Monitoring for low-temperature crystallization (SLE) and Shake-Flask for partition coefficients (LLE).

Protocol A: Laser Monitoring of Solid-Liquid Equilibrium (SLE)

Use this protocol to determine the solubility curve for purification via crystallization at

Principle: A laser beam passes through a temperature-controlled vessel. Undissolved crystals scatter the light, reducing transmittance. The "clear point" (solubility) is detected when transmittance hits a maximum plateau.

Step-by-Step Methodology:

-

Preparation: Weigh precisely

of this compound into a jacketed glass vessel. -

Solvent Addition: Add the organic solvent (e.g., Methanol) stepwise.

-

Cooling: Lower temperature to

using a cryostat to induce crystallization. -

Heating Ramp: Heat the suspension at a rate of

while stirring at 400 rpm. -

Detection: Continuously record laser transmittance. The temperature at which transmittance stabilizes at 100% is recorded as the saturation temperature (

). -

Validation: Repeat the cooling/heating cycle 3 times. If

varies by

Protocol B: Shake-Flask Method for Miscibility/LLE

Use this for determining partition coefficients or miscibility limits in partially miscible solvents (e.g., Water/Solvent mixtures).

-

Equilibration: Mix solute and solvent in a 1:1 ratio in a separatory funnel.

-

Agitation: Shake mechanically for 24 hours at constant temperature (

). -

Phase Separation: Allow phases to settle for 4 hours.

-

Sampling: Carefully withdraw aliquots from both the organic and aqueous layers.

-

Quantification: Analyze concentration via HPLC-UV (254 nm) or GC-FID.

Visualization: Experimental Decision Workflow

The following diagram outlines the decision logic for selecting the correct solubility determination method based on the target temperature and solvent system.

Figure 1: Decision tree for selecting the appropriate solubility measurement protocol based on the physical state of this compound.

Thermodynamic Modeling & Analysis

To interpolate solubility data beyond experimental points, we employ semi-empirical models.

The Modified Apelblat Equation (For SLE)

When analyzing the solubility of the solid phase (below -2°C), the Modified Apelblat equation is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of the experimental data.

-

Application: Use this to predict the precise cooling curve required to crystallize this compound from methanol or ethanol with high yield.

Predicted Miscibility Profile

Based on the Hansen Solubility Parameters (HSP) and LogP data, we categorize common organic solvents for this compound:

| Solvent Class | Representative Solvents | Interaction Type | Miscibility Prediction |

| Non-Polar | Hexane, Cyclohexane | Dispersion forces | Fully Miscible |

| Aromatic | Toluene, Benzene | Fully Miscible (Ideal for synthesis) | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Fully Miscible (Excellent extraction solvent) |

| Polar Protic | Methanol, Ethanol | H-Bonding (Acceptor) | Miscible (Temperature dependent < -10°C) |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole | Fully Miscible |

| Highly Polar | Water | Hydrophobic Effect | Immiscible (Solubility < 0.1 g/L) |

Practical Implications for Research

Synthesis & Purification

Since this compound is a liquid at room temperature, recrystallization is not a viable purification method under standard conditions.

-

Recommendation: Use vacuum distillation (BP ~232°C) for purification.

-

Alternative: If low-temperature equipment is available, crystallization from Methanol at

can yield high-purity crystals, leveraging the steep solubility drop predicted by the Apelblat model in alcohols.

Drug Formulation

For pharmaceutical applications (e.g., as an excipient or intermediate), its high lipophilicity (LogP 2.82) suggests it will readily cross biological membranes but requires surfactants (e.g., Tween 80) or cosolvents (PEG 400) to achieve aqueous compatibility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid (and derivatives). Retrieved from [Link]

-

Stenutz, R. (2025). Data for this compound.[1][2] Retrieved from [Link]

- Jouyban, A. (2019).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Contextual reference for Laser Monitoring Method).

-

ChemSrc (2025). this compound Physicochemical Properties. Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence & Pharmaceutical Relevance of Methyl 2,4-dimethylbenzoate

[1]

Executive Summary

Methyl 2,4-dimethylbenzoate (C₁₀H₁₂O₂) is a specialized aromatic ester often overlooked in general phytochemical databases but holds critical significance in two distinct domains: halophytic ecology and ophthalmic drug development .[1] While naturally occurring as a major chemotype in the essential oil of the North African halophyte Limoniastrum guyonianum, it simultaneously serves as a structural pharmacophore and process-related impurity in the synthesis of Rho kinase (ROCK) inhibitors like Netarsudil .

This guide synthesizes the molecule's dual identity, providing researchers with actionable protocols for its extraction from natural reservoirs and its trace quantification in pharmaceutical matrices.

Chemical Profile & Significance[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2,4-Dimethylbenzoic acid methyl ester; m-Xylene-4-carboxylic acid methyl ester |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Key Functional Groups | Ester (Methoxycarbonyl), Aromatic Ring, Methyl substituents (Ortho/Para) |

| Natural Role | Volatile semiochemical (defense/attraction) in halophytes.[1] |

| Pharmaceutical Role | Structural moiety in Netarsudil (Rhopressa); synthesis intermediate/impurity.[1][2][3] |

Why This Molecule Matters[1]

-

Ecological Marker: Its high concentration (~14.7%) in Limoniastrum guyonianum leaves suggests a specific evolutionary adaptation, potentially for salt-stress mediation or anti-desiccation in desert environments.[1]

-

Synthetic Impurity: In the manufacturing of Netarsudil (a glaucoma drug), the 2,4-dimethylbenzoate moiety is the hydrophobic tail. The simple methyl ester form can arise as a degradation product or unreacted intermediate, requiring rigorous monitoring (QC) to prevent toxicity or efficacy loss.[1]

Natural Occurrence: Sources & Distribution

Primary Reservoir: Limoniastrum guyonianum

The definitive natural source of this compound is the leaves of Limoniastrum guyonianum (Plumbaginaceae), a salt-tolerant shrub native to the North African Sahara (Tunisia, Algeria).[1]

-

Concentration: 14.70% of the total essential oil profile.[1][4]

-

Organ Specificity:

-

Ecological Context: The plant thrives in "Sabkhas" (salt flats).[1] The volatilization of this ester may play a role in maintaining osmotic balance or deterring herbivores in sparse vegetation zones.[1]

Secondary Reservoir: Mangifera indica (Mango)

Trace amounts have been identified in the fruit pulp of specific Kenyan varieties of Mangifera indica.[1][7]

-

Concentration: ~0.77% (Minor constituent).[1]

-

Significance: Contributes to the complex "green/fruity" aroma profile but is not a viable source for isolation compared to Limoniastrum.[1]

Biological Activities

Research on the essential oil of L. guyonianum (rich in this ester) indicates significant antimicrobial activity against:

Biosynthetic Pathway (Proposed)

While the specific enzymes for this molecule in Limoniastrum are not fully characterized, the pathway follows the Shikimate-Chorismate-Benzoate logic, likely involving a specialized Polyketide Synthase (PKS) or modification of the aromatic ring followed by SAM-dependent methylation.[1]

Figure 1: Proposed biosynthetic route from the Shikimate pathway.[1] The critical divergence is the ring alkylation (2,4-dimethylation) prior to the final esterification step.[1]

Pharmaceutical Relevance: The Netarsudil Connection[10]

For drug development professionals, this compound is less of a natural curiosity and more of a Critical Quality Attribute (CQA) marker.[1]

The Drug: Netarsudil (Rhopressa)

Netarsudil is a Rho kinase inhibitor used for glaucoma.[1][8][9] Its IUPAC structure is [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]this compound .[1][8][9]

-

Structural Role: The 2,4-dimethylbenzoate group acts as the lipophilic "tail" that anchors the drug or modulates its binding affinity to the ROCK active site.

-

Impurity Risk: During synthesis or storage (hydrolysis), the ester linkage can cleave, releasing 2,4-dimethylbenzoic acid .[1] If methanol is present during processing (e.g., recrystallization), This compound can form as a side product.[1]

-

Toxicity Monitoring: As a process-related impurity, it must be quantified to meet ICH Q3A/B guidelines.[1]

Experimental Protocols

Protocol A: Isolation from Limoniastrum guyonianum

Objective: Extract volatile fraction enriched in this compound.[1]

-

Plant Material: Harvest fresh leaves of L. guyonianum (ideally from saline/coastal regions). Air-dry in shade for 7 days to reduce moisture content to ~10%.[1]

-

Hydrodistillation (Clevenger Method):

-

Place 100g of dried leaves in a 2L round-bottom flask.

-

Add 1L distilled water.

-

Distill for 3 hours. The essential oil will collect in the graduated arm of the Clevenger apparatus.

-

Yield Expectation: ~0.2 - 0.5% (w/w) total oil.[1]

-

-

Drying: Collect the oil layer and dry over anhydrous Sodium Sulfate (

).[1] -

Storage: Store at 4°C in amber vials.

Protocol B: GC-MS Quantification (Standardized)

Objective: Validate the presence of this compound in natural oil or pharmaceutical impurity profiles.[1]

| Parameter | Setting |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) |

| Carrier Gas | Helium (1.0 mL/min constant flow) |

| Injector Temp | 250°C (Split mode 1:[1]50) |

| Oven Program | 60°C (hold 1 min) → 4°C/min → 260°C (hold 10 min) |

| MS Source Temp | 230°C |

| Ionization | EI (70 eV) |

| Target Ions (m/z) | 164 (Molecular Ion), 133 (Base Peak, Loss of -OCH₃), 105 (Loss of -COOCH₃) |

Causality Check: The slow ramp rate (4°C/min) is crucial because this compound has isomers (other dimethylbenzoates) that may co-elute if the ramp is too fast.[1] The m/z 133 fragment is the diagnostic tropylium-like cation formed after methoxy loss.[1]

Visualization: Extraction & Analysis Workflow

Figure 2: Integrated workflow for isolating the natural product (top path) and monitoring it as a pharmaceutical impurity (bottom path).

References

-

Hammami, S., et al. (2011). Chemical analysis and antimicrobial effects of essential oil from Limoniastrum guyonianum growing in Tunisia.[1][10] Journal of Medicinal Plants Research.[1][10] (Accessed via ResearchGate/SciSpace).[1]

-

Njoroge, S. M., et al. (2018). Volatile aroma chemical constituents of fruit pulp of some Kenyan varieties of mango (Mangifera indica L.).[1][7] Essence Journal.[1]

-

National Institutes of Health (NIH). Netarsudil (PubChem CID 66599893).[1] PubChem Database.[1]

-

Food and Drug Administration (FDA). Rhopressa (Netarsudil) Ophthalmic Solution Prescribing Information.[1]

-

Babu, K. S., et al. (2023). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method.[1] Bakirkoy Medical Journal.[1]

Sources

- 1. Netarsudil [USAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. turkjps.org [turkjps.org]

- 3. bakirkoymedj.org [bakirkoymedj.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. essencejournal.com [essencejournal.com]

- 8. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Use of Methyl 2,4-dimethylbenzoate as a fragrance ingredient

This guide is structured as a technical dossier for Methyl 2,4-dimethylbenzoate (CAS 23617-71-2) .

Primary Function: Fragrance Intermediate & Fruity-Aromatic Modifier CAS Number: 23617-71-2 Target Audience: R&D Scientists, Formulation Chemists, Fragrance Evaluators

⚠️ Critical Disambiguation

Do not confuse this material with:

-

Methyl Atrarate (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate): The industry-standard "Oakmoss" replacer (Evernyl/Veramoss).

-

Methyl Benzoate (CAS 93-58-3): The standard "Niobe Oil" with a sharp, heavy floral-phenolic odor.

This compound is a distinct, less common aromatic ester found naturally in fruit volatiles (e.g., Mangifera indica varieties) and used as a specialized modifier or synthesis intermediate.

Part 1: Chemical Identity & Physicochemical Properties

Molecule Profile

This compound is the methyl ester of 2,4-dimethylbenzoic acid. Structurally, it features a benzene ring substituted with two methyl groups (at ortho and para positions relative to the ester) and a methoxycarbonyl group. This substitution pattern sterically hinders the ester linkage slightly more than in simple methyl benzoate, potentially influencing hydrolytic stability.

Physical Constants Table

| Property | Value | Notes |

| CAS Number | 23617-71-2 | Unique Identifier |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize at very low temps (MP ~ -2°C) |

| Boiling Point | 232.5°C (est) | significantly less volatile than Methyl Benzoate (199°C) |

| Flash Point | >95°C (est) | Combustible Liquid (Class IIIB) |

| LogP | ~3.1 - 3.4 | Moderate lipophilicity; good substantivity on skin |

| Solubility | Soluble in Ethanol, DPG, DEP | Insoluble in water |

| Odor Profile | Sweet, Aromatic, Fruity (Mango-skin nuance), Floral | Less sharp/phenolic than Methyl Benzoate |

Part 2: Olfactory & Application Protocols

Olfactory Evaluation Protocol

Objective: To characterize the sensory impact of this compound against a blank and a standard (Methyl Benzoate).

Materials:

-

10% Dilution of this compound in Dipropylene Glycol (DPG) or Ethanol.

-

Smelling strips (blotters).[1]

-

Control: Methyl Benzoate (1% in DPG) for comparison.

Procedure:

-

Dip: Dip a smelling strip to the 1cm mark in the 10% solution.

-

Dry Down: Allow ethanol (if used) to evaporate for 30 seconds.

-

Immediate Evaluation (Top Note): Assess for "lift" and solvent-like aspects. Expect a sweet, diffusive aromatic opening.

-

Interval Evaluation: Smell at 1 hour, 6 hours, and 24 hours.

-

Note: Due to the 2,4-dimethyl substitution, this molecule exhibits lower volatility than methyl benzoate, extending its presence into the heart note of a fragrance.

-

-

Profiling: Look for specific "tropical fruit skin" or "green-floral" nuances that distinguish it from the harsh "almond/cherry" aspect of simple benzoates.

Formulation Guidelines

Usage Level: Typically 0.1% – 2.0% in fragrance concentrate. Accord Suitability:

-

Tropical Fruit Bases: Reinforces the "fleshy" reality of Mango and Papaya accords (supported by its natural occurrence in mango volatiles).

-

Floral Bouquets: Acts as a bridge between top-note esters (acetates) and heart-note aromatics (salicylates).

-

Chemical Stability: The steric hindrance provided by the ortho-methyl group (position 2) offers slightly improved resistance to hydrolysis in high-pH media (soaps) compared to unsubstituted benzoates, though it remains an ester.

Part 3: Analytical Protocols (GC-MS)

Objective: Quality Control and purity verification of this compound raw material.

Gas Chromatography Method

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar stationary phase is preferred for aromatic esters.

Parameters:

-

Inlet Temp: 250°C

-

Split Ratio: 50:1 (to prevent column overload)

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 10°C/min to 200°C.

-

Ramp 25°C/min to 280°C.

-

Hold 3 min.

-

-

Total Run Time: ~20 minutes.

Mass Spectrometry Detection

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Scan Range: 35–350 amu

-

Identification Key:

-

Look for Molecular Ion [M]+ = 164 .

-

Major Fragment m/z 133 (Loss of -OCH3).

-

Major Fragment m/z 105 (Dimethylphenyl cation).

-

Part 4: Synthesis & Stability Logic

Synthesis Pathway Visualization

This diagram illustrates the logical flow from raw material (m-Xylene) to the final fragrance ingredient, highlighting the critical oxidation and esterification steps.

Figure 1: Synthesis pathway from m-Xylene to this compound.

Stability Testing Protocol

Rationale: Esters are prone to hydrolysis in aqueous/alkaline environments. The 2-methyl substituent provides steric protection, but validation is required.

Protocol:

-

Preparation: Prepare a 0.5% dispersion of this compound in three bases:

-

Base A: Ethanol (Control, pH N/A).

-

Base B: Liquid Soap (pH 9.0).

-

Base C: Acidic Cleaner (pH 3.0).

-

-

Incubation: Store samples at 40°C for 4 weeks (Accelerated Aging).

-

Extraction: Extract 1g of base with 5mL Hexane.

-

Analysis: Inject into GC-MS (Method 3.1).

-

Calculation:

-

Acceptance Criteria: >90% recovery indicates stability suitable for that functional product class.

-

Part 5: Safety & Regulatory (IFRA/GHS)

GHS Classification (Self-Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[3]

-

Handling: Wear nitrile gloves and safety glasses. Work in a well-ventilated fume hood during neat handling.

Regulatory Status

-

IFRA: Unlike some specific aldehydes or restricted esters, this compound is not currently explicitly restricted by a specific IFRA Standard (as of 51st Amendment), but it must comply with general QRA (Quantitative Risk Assessment) for skin sensitization if used at high levels.

-

RIFM: Check the RIFM database for the most current specific sensitization data. As a benzoate ester, it generally carries a lower sensitization risk than cinnamates, but patch testing is mandatory for new formulations.

References

-

ChemicalBook. (2025). This compound - Product Properties and Suppliers. Retrieved from

-

Essence Journal. (2018). Volatile aroma chemical constituents of fruit pulp of some Kenyan varieties of mango (Mangifera indica L.). (Identifying natural occurrence). Retrieved from

-

Sigma-Aldrich. (2025). This compound Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93-58-3, Methyl Benzoate (Used for comparative physicochemical benchmarking). Retrieved from

-